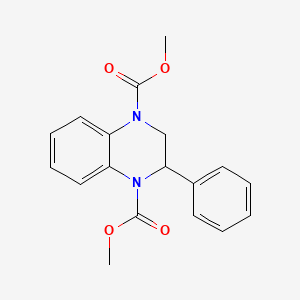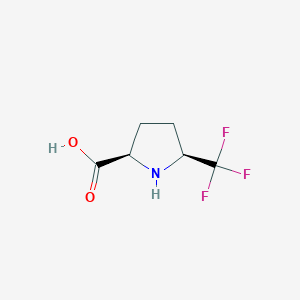![molecular formula C18H11NO2 B12521073 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- CAS No. 652138-00-6](/img/structure/B12521073.png)
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- is a complex organic compound that belongs to the class of naphthopyranones This compound is characterized by a fused ring system that includes a naphthalene moiety and a pyran ring, with a pyridine substituent at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of naphthol derivatives with pyridine carboxaldehydes in the presence of a catalyst can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
化学反応の分析
Types of Reactions
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized compounds .
科学的研究の応用
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- has diverse applications in scientific research:
作用機序
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4H-Pyran-4-one: A simpler analog with a pyran ring and no naphthalene moiety.
2,3-Dihydro-4H-pyran-4-one: A reduced form with a dihydropyran ring.
5-Hydroxy-6,8-dimethoxy-2-benzyl-4H-naphtho[2,3-b]-pyran-4-one: A derivative with additional hydroxyl and methoxy groups.
Uniqueness
4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)- stands out due to its unique combination of a naphthalene moiety, a pyran ring, and a pyridine substituent.
特性
CAS番号 |
652138-00-6 |
|---|---|
分子式 |
C18H11NO2 |
分子量 |
273.3 g/mol |
IUPAC名 |
2-pyridin-3-ylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-10-17(14-6-3-7-19-11-14)21-18-9-13-5-2-1-4-12(13)8-15(16)18/h1-11H |
InChIキー |
WQVDMRUWYDVDNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


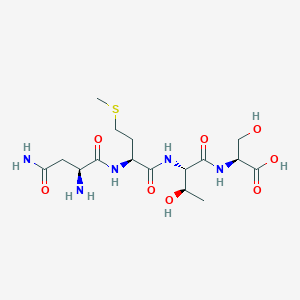
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
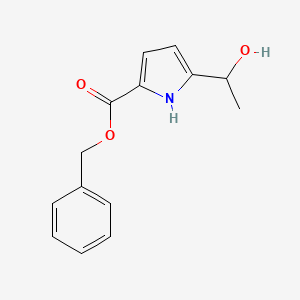
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
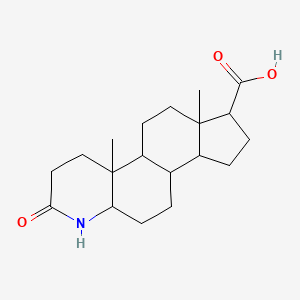
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)
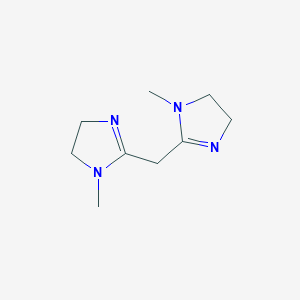
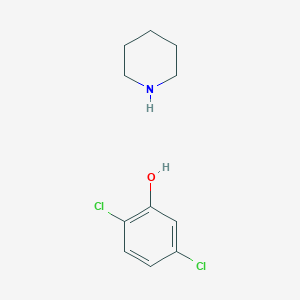
![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
